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Compound of Interest

Compound Name: 2-Ethylisonicotinonitrile

Cat. No.: B075280 Get Quote

Introduction
2-Ethylisonicotinonitrile, also known as 2-ethyl-4-cyanopyridine or 2-ethylpyridine-4-

carbonitrile, is a substituted pyridine derivative with significant applications in medicinal

chemistry and materials science.[1] Its molecular structure, featuring a pyridine ring

functionalized with an ethyl group at the 2-position and a nitrile group at the 4-position, makes it

a valuable intermediate in the synthesis of more complex molecules, including active

pharmaceutical ingredients. A thorough understanding of its spectroscopic properties is

paramount for its unambiguous identification, quality control, and for tracking its

transformations in chemical reactions.

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for 2-Ethylisonicotinonitrile. While direct

experimental spectra for this specific compound are not widely published, this guide leverages

established spectroscopic principles and data from closely related analogs to provide a robust

and predictive characterization. This approach not only offers a reliable spectroscopic profile

but also serves as an instructive example of structural elucidation for substituted pyridines.

Molecular Structure and Atom Numbering
For clarity in the assignment of spectroscopic signals, the atoms of 2-Ethylisonicotinonitrile
are numbered as shown in the diagram below.
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Caption: Molecular structure of 2-Ethylisonicotinonitrile with atom numbering for NMR

assignments.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
The ¹H NMR spectrum of 2-Ethylisonicotinonitrile is predicted to show distinct signals for the

protons of the ethyl group and the three aromatic protons on the pyridine ring. The chemical

shifts are influenced by the electron-withdrawing nature of the nitrile group and the electron-

donating effect of the ethyl group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H3 7.50 - 7.60 d ~5.0

H5 8.70 - 8.80 d ~5.0

H6 7.30 - 7.40 s -

H7 (CH₂) 2.80 - 2.90 q ~7.6

H8 (CH₃) 1.30 - 1.40 t ~7.6

Interpretation and Rationale:

Aromatic Protons (H3, H5, H6): The pyridine ring protons are expected in the downfield

region. H5, being ortho to the nitrogen and meta to the electron-withdrawing cyano group, is

predicted to be the most deshielded. H3, adjacent to the cyano group, will also be downfield.

H6, ortho to the ethyl group, is expected at the most upfield position among the aromatic

protons. The coupling between the ortho protons H3 and H5 should result in doublets with a

coupling constant of approximately 5.0 Hz.

Ethyl Group Protons (H7, H8): The methylene protons (H7) of the ethyl group are adjacent to

the aromatic ring and will appear as a quartet due to coupling with the three methyl protons
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(H8). The methyl protons (H8) will resonate as a triplet due to coupling with the two

methylene protons.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
The proton-decoupled ¹³C NMR spectrum of 2-Ethylisonicotinonitrile is predicted to show

eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Predicted Chemical Shift (δ, ppm)

C2 160 - 165

C3 125 - 130

C4 120 - 125

C5 150 - 155

C6 122 - 127

C7 (CH₂) 25 - 30

C8 (CH₃) 13 - 18

C9 (CN) 116 - 120

Interpretation and Rationale:

Aromatic Carbons (C2-C6): The carbon atoms of the pyridine ring resonate in the aromatic

region. C2, bonded to the nitrogen and the ethyl group, is expected to be significantly

downfield. C5, adjacent to the nitrogen, will also be downfield. C4, bearing the cyano group,

will have its chemical shift influenced by the nitrile functionality.

Ethyl Group Carbons (C7, C8): The aliphatic carbons of the ethyl group will appear in the

upfield region of the spectrum, with typical values for such a substituent on an aromatic ring.
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Nitrile Carbon (C9): The carbon of the cyano group is expected to have a characteristic

chemical shift in the range of 116-120 ppm.

Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the

molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity

~3050 C-H stretch (aromatic) Medium

~2970, ~2870 C-H stretch (aliphatic) Medium

~2230 C≡N stretch (nitrile) Strong, Sharp

~1600, ~1550 C=C and C=N ring stretching Medium to Strong

~1460, ~1380 C-H bend (aliphatic) Medium

Interpretation and Rationale:

C≡N Stretch: The most characteristic peak in the IR spectrum of 2-Ethylisonicotinonitrile is

the strong and sharp absorption band for the nitrile group (C≡N) stretch, expected around

2230 cm⁻¹.[2]

C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹,

while the aliphatic C-H stretches of the ethyl group will appear just below 3000 cm⁻¹.

Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring

typically give rise to a series of absorptions in the 1600-1400 cm⁻¹ region.

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-Ethylisonicotinonitrile is expected to

show a prominent molecular ion peak and characteristic fragmentation patterns.
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Predicted Mass Spectrometry Data

m/z Proposed Fragment

132 [M]⁺ (Molecular Ion)

117 [M - CH₃]⁺

105 [M - C₂H₅]⁺ or [M - HCN]⁺

78 [Pyridine]⁺

Interpretation and Rationale of Fragmentation:

The molecular ion ([M]⁺) is expected at an m/z of 132, corresponding to the molecular weight of

the compound.[3] The primary fragmentation pathway is likely the benzylic cleavage, which is

the loss of a methyl radical (•CH₃) from the ethyl group to form a highly stable cation at m/z

117. This is often the base peak in the mass spectra of ethyl-substituted pyridines.[4] Further

fragmentation could involve the loss of the entire ethyl group (•C₂H₅) or the loss of hydrogen

cyanide (HCN) from the molecular ion.

[C₈H₈N₂]⁺˙
m/z = 132

(Molecular Ion)

[C₇H₅N₂]⁺
m/z = 117

- •CH₃

[C₆H₄N₂]⁺˙
m/z = 105

- •C₂H₅

[C₇H₇N]⁺˙
m/z = 105

- HCN

Click to download full resolution via product page

Caption: Proposed mass spectral fragmentation pathway for 2-Ethylisonicotinonitrile.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data discussed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 2-Ethylisonicotinonitrile in approximately 0.6 mL

of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard.

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. Use a 30-

degree pulse angle with an acquisition time of 4 seconds and a relaxation delay of 1 second.

Co-add 16 scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 100 MHz using a

proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, co-add 1024

scans with a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small drop of neat

liquid 2-Ethylisonicotinonitrile directly onto the ATR crystal.

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)

spectrometer. Collect 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

A background spectrum should be recorded and automatically subtracted.

Mass Spectrometry (MS)

Sample Introduction: Introduce the sample into an electron ionization (EI) mass

spectrometer, either via a direct insertion probe or through a gas chromatograph (GC-MS)

for separation from any impurities.

Ionization and Analysis: Use a standard electron energy of 70 eV for ionization. Analyze the

resulting fragments using a quadrupole or time-of-flight (TOF) mass analyzer over a mass

range of m/z 40-200.

Conclusion
The predicted spectroscopic data presented in this guide provide a comprehensive and reliable

profile for the characterization of 2-Ethylisonicotinonitrile. The interpretations are grounded in
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fundamental principles of spectroscopy and comparative data from analogous structures. This

guide serves as a valuable resource for researchers and professionals in drug development

and chemical synthesis, enabling the confident identification and quality assessment of this

important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b075280?utm_src=pdf-custom-synthesis
https://www.myskinrecipes.com/shop/en/heterocyclic-nitriles/80799--2-ethylisonicotinonitrile.html
https://www.mdpi.com/1996-1944/4/3/562
https://www.chemsrc.com/en/cas/1531-18-6_83689.html
https://webbook.nist.gov/cgi/cbook.cgi?ID=C100710&Mask=200
https://www.benchchem.com/product/b075280#spectroscopic-data-nmr-ir-mass-spec-for-2-ethylisonicotinonitrile
https://www.benchchem.com/product/b075280#spectroscopic-data-nmr-ir-mass-spec-for-2-ethylisonicotinonitrile
https://www.benchchem.com/product/b075280#spectroscopic-data-nmr-ir-mass-spec-for-2-ethylisonicotinonitrile
https://www.benchchem.com/product/b075280#spectroscopic-data-nmr-ir-mass-spec-for-2-ethylisonicotinonitrile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b075280?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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